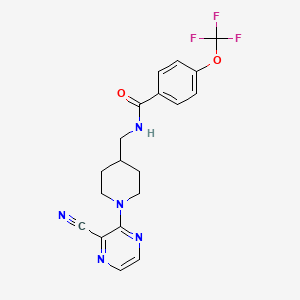
2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the 1990s and has since been used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions.
Scientific Research Applications
Potential as Pesticides
2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide and its derivatives have been explored for their potential as pesticides. New diffraction data from X-ray powder diffraction studies of several N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including 2-(4-chlorophenoxy) acetamide derivatives, indicate their potential as pesticides. These studies provide experimental and calculated data relevant to their pesticidal applications (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Activity
A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and evaluated for its anticancer activity. Molecular docking analysis targeting the VEGFr receptor indicates its potential in cancer treatment. The compound's crystal structure and intermolecular interactions suggest its usefulness in therapeutic applications (Sharma et al., 2018).
Photovoltaic Efficiency and Bioactive Analogs
Some bioactive benzothiazolinone acetamide analogs, related in structure to 2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, have been studied for their photovoltaic efficiency and potential as analgesic and antipyretic agents. These studies provide insights into the electronic properties and light harvesting efficiency, indicating their potential in dye-sensitized solar cells and as bioactive compounds (Reddy, Reddy, & Dubey, 2014).
Therapeutic Efficacy in Treating Japanese Encephalitis
A novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and its therapeutic efficacy in treating Japanese encephalitis was evaluated. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival in infected mice, indicating its potential therapeutic use (Ghosh et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-13(2)20-9-7-14(8-10-20)11-19-17(21)12-22-16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKCIHJVOQMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

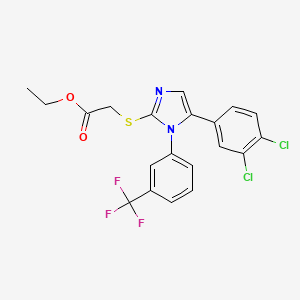

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)
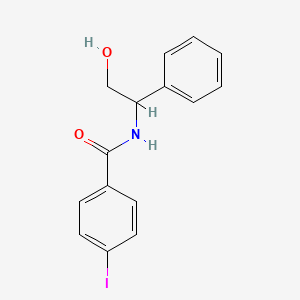
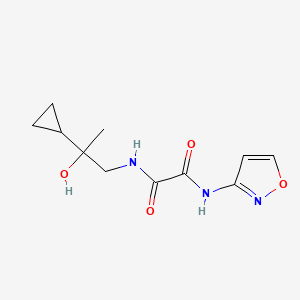

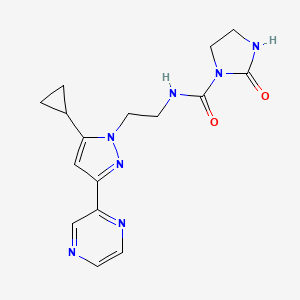
![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)


